molecular formula C10H14O3SSi B11866845 Dimethyl(phenyl)silyl ethenesulfonate CAS No. 62381-62-8

Dimethyl(phenyl)silyl ethenesulfonate

Cat. No.: B11866845
CAS No.: 62381-62-8
M. Wt: 242.37 g/mol
InChI Key: INRPIMULRAZXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(phenyl)silyl ethenesulfonate is a chemical compound with the molecular formula C10H14O3SSi. It is a silyl ether, which means it contains a silicon atom covalently bonded to an alkoxy group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyl)silyl ethenesulfonate can be synthesized through the reaction of dimethyl(phenyl)silanol with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl ethenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonates, while substitution reactions can produce a variety of silyl ethers .

Scientific Research Applications

Dimethyl(phenyl)silyl ethenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(phenyl)silyl ethenesulfonate involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group of alcohols from unwanted reactions during synthesis. The compound can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of stability and ease of removal. It offers better protection than TMS and TES while being easier to remove than TBS. This makes it a versatile choice for protecting alcohols in complex synthetic pathways .

Properties

CAS No.

62381-62-8

Molecular Formula

C10H14O3SSi

Molecular Weight

242.37 g/mol

IUPAC Name

[dimethyl(phenyl)silyl] ethenesulfonate

InChI

InChI=1S/C10H14O3SSi/c1-4-14(11,12)13-15(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

INRPIMULRAZXGL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OS(=O)(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.